ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution reactions involving appropriate sulfonium salts.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonium salts in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Novel 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives
Uniqueness
Ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C16H19FN4O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H19FN4O4S/c1-2-25-16(22)12-11-18-19-15(12)26(23,24)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6,11H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
JQEOJNBQEDDTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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